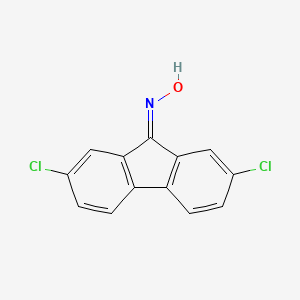

2,7-Dichlorofluoren-9-one oxime

Description

Structure

3D Structure

Properties

CAS No. |

22296-44-2 |

|---|---|

Molecular Formula |

C13H7Cl2NO |

Molecular Weight |

264.10 g/mol |

IUPAC Name |

N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H7Cl2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16-17)11(9)5-7/h1-6,17H |

InChI Key |

QBEGYWPUWWKWOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO)C3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established and Novel Pathways for the Synthesis of 2,7-Dichlorofluoren-9-one

The creation of 2,7-Dichlorofluoren-9-one can be approached through several synthetic routes, ranging from traditional chlorination and oxidation reactions to more modern catalytic methods.

An established method for synthesizing the precursor ketone involves a two-step process: the dichlorination of fluorene (B118485) followed by oxidation. A specific method for the synthesis of 2,7-dichlorofluorene (B131596) involves reacting industrial fluorene with sulfuryl chloride in glacial acetic acid, using ferric chloride as a catalyst. google.com The reaction temperature is carefully controlled, initially kept below 20°C during the addition of sulfuryl chloride, and then heated to 95°C. google.com This method has been shown to significantly increase the yield to approximately 63.3%. google.com

The subsequent oxidation of the resulting 2,7-dichlorofluorene to 2,7-Dichlorofluoren-9-one is a critical step. While traditional methods often relied on stoichiometric oxidants like chromium trioxide, newer strategies focus on catalytic and more efficient processes. researchgate.net

Novel synthetic pathways to the broader class of fluorenones, which are applicable to the synthesis of the dichlorinated analogue, include palladium-catalyzed reactions. organic-chemistry.org These methods, such as the cyclocarbonylation of o-halobiaryls or the carbonylative coupling of aryl halides and arylboronic acids, offer efficient routes to variously substituted fluoren-9-ones with good functional group compatibility. organic-chemistry.org Another modern approach is the metal-free oxidative cyclization of functionalized biphenyls. nih.gov

Table 1: Optimized Reaction Parameters for the Synthesis of 2,7-Dichlorofluorene Data sourced from patent information. google.com

| Parameter | Value/Condition | Purpose |

| Starting Material | Industrial Fluorene | Base hydrocarbon for chlorination |

| Chlorinating Agent | Sulfuryl Chloride | Provides chlorine atoms |

| Solvent | Glacial Acetic Acid | Reaction medium |

| Catalyst | Ferric Chloride | Facilitates the chlorination reaction |

| Initial Temp. | < 20°C | Controls reaction rate during addition |

| Insulation Period 1 | 2 hours | Allows for complete initial reaction |

| Heating Temp. | 95°C | Drives the reaction to completion |

| Insulation Period 2 | 30 minutes | Ensures full conversion |

| Yield | ~63.3% |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of fluorenones. A highly efficient method involves the aerobic oxidation of 9H-fluorenes. rsc.org This process uses air as the oxidant and is conducted under ambient conditions in the presence of potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netrsc.org This approach is applicable to fluorenes with various substituents, including halogens, and produces the corresponding fluorenones in high yield and purity. rsc.org The primary byproduct is water, making it a significantly greener alternative to methods employing heavy metal oxidants.

Table 2: Comparison of Oxidation Methods for Fluorenone Synthesis

| Method | Oxidant | Conditions | Byproducts | Environmental Impact |

| Traditional | Chromium Trioxide | H₂SO₄, Acetone | Cr(III) salts | High (toxic heavy metal waste) |

| Green Chemistry | Air (O₂) | KOH, THF, Ambient Temp. | Water | Low (benign byproduct) |

Oximation Procedures for 2,7-Dichlorofluoren-9-one

The conversion of the ketone precursor, 2,7-Dichlorofluoren-9-one, to the corresponding oxime is typically achieved through a condensation reaction with hydroxylamine (B1172632). byjus.com A general procedure involves reacting the ketone with hydroxylamine hydrochloride in a suitable solvent system, such as ethanol (B145695) and water, often with gentle heating. nih.gov

The formation of an oxime from a ketone is a well-understood reaction in organic chemistry, proceeding through a nucleophilic addition-elimination mechanism. ic.ac.uk The reaction is often catalyzed by a weak acid. numberanalytics.com

Nucleophilic Attack : The nitrogen atom of hydroxylamine (NH₂OH), being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of 2,7-Dichlorofluoren-9-one. ic.ac.ukyoutube.com This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom.

Proton Transfer : A proton is transferred from the newly attached nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate known as a carbinolamine. youtube.com

Protonation of Hydroxyl Group : The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. youtube.commasterorganicchemistry.com

Deprotonation : A base (which can be water or another molecule of hydroxylamine) removes a proton from the nitrogen atom, yielding the final neutral oxime product and regenerating the acid catalyst. masterorganicchemistry.com

Oximes derived from unsymmetrical ketones, such as 2,7-Dichlorofluoren-9-one, can exist as two distinct geometric isomers, designated as (E) and (Z). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The (E) isomer has the -OH group oriented anti (opposite) to the larger or higher-priority group on the carbon, while the (Z) isomer has the -OH group syn (same side).

In the case of fluorenone-based oximes, the two aryl portions of the fluorene ring system are different relative to the C=N bond. The stereochemical outcome of the oximation reaction can be influenced by factors such as the reaction temperature and pH. maynoothuniversity.ie In some cases, both isomers may be formed and can be separated by techniques like flash chromatography. maynoothuniversity.ie The thermal stability of these isomers varies, with the energy barrier to isomerization sometimes being higher than the energy required for other reactions, leading to configurationally stable products under certain conditions. maynoothuniversity.ie

Synthesis of Analogous Halogenated Fluorenone Oximes for Comparative Studies

The synthetic methodologies described for 2,7-Dichlorofluoren-9-one can be extended to produce other halogenated analogues for comparative research. For instance, 2,7-dibromofluorenone and 2,7-diiodo-fluoren-9-one are also important intermediates. researchgate.netchemicalbook.com

The synthesis of these analogues generally follows a similar path:

Halogenation : Fluorene is treated with an appropriate halogenating agent (e.g., bromine for bromination) to yield the 2,7-dihalofluorene.

Oxidation : The resulting 2,7-dihalofluorene is then oxidized to the corresponding 2,7-dihalofluoren-9-one, often using the green aerobic oxidation method or other established protocols. researchgate.net

Oximation : The 2,7-dihalofluoren-9-one is reacted with hydroxylamine hydrochloride to form the target oxime, following the same mechanistic pathway described previously. nih.gov

These analogous compounds are valuable for structure-activity relationship (SAR) studies, where the effect of different halogen substituents on the chemical and physical properties of the molecule can be systematically investigated.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Fundamental Reactivity Profile of the Oxime Moiety

The oxime group (-C=N-OH) is amphoteric in nature, capable of exhibiting both nucleophilic and electrophilic characteristics. This dual reactivity is central to its synthetic utility.

A fundamental aspect of oxime chemistry is the potential for tautomerism, specifically the equilibrium between the oxime and its corresponding nitrone form. This process involves the migration of a proton from the oxygen to the nitrogen atom.

Investigations into Oxime-Nitrone Tautomerism and Isomerization Dynamics

Spectroscopic Evidence for Tautomeric Equilibria

While specific spectroscopic studies on the tautomeric equilibrium of 2,7-Dichlorofluoren-9-one oxime are not extensively documented in publicly available literature, the principles of oxime spectroscopy can be applied. Infrared (IR) spectroscopy of the parent 9-fluorenone (B1672902) oxime reveals characteristic bands that would be expected to shift in the presence of the chloro substituents. For instance, the O-H stretching vibration, typically observed in the range of 3100-3600 cm⁻¹, and the C=N stretching vibration, around 1650 cm⁻¹, would be key indicators. In the nitrone tautomer, the disappearance of the O-H band and the appearance of an N-H stretching band would be expected, along with a shift in the C=N bond absorption. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would also provide definitive evidence. The chemical shift of the hydroxyl proton in ¹H NMR and the carbon of the C=N group in ¹³C NMR would differ significantly between the oxime and nitrone forms.

Kinetic and Thermodynamic Aspects of Tautomeric Interconversion

The equilibrium between the oxime and nitrone tautomers is generally understood to be dynamic. The kinetics and thermodynamics of this interconversion are influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents on the aromatic core. For this compound, the electron-withdrawing nature of the chlorine atoms would likely influence the stability of the respective tautomers. Theoretical calculations and experimental studies on related systems suggest that the oxime form is typically more stable. The interconversion can proceed through various mechanisms, including intramolecular proton transfer or intermolecular proton exchange facilitated by solvent molecules or other catalysts.

The nitrogen atom of the oxime group possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. Furthermore, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. This type of reaction, known as nucleophilic addition, is a fundamental process for carbonyl compounds and their derivatives. wikipedia.orglibretexts.orgbyjus.com The reaction typically proceeds via attack of the nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. byjus.com The rate and outcome of these reactions are influenced by the nature of the nucleophile and the steric and electronic properties of the oxime. libretexts.org

One of the most significant reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through the protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comcsbsju.edu Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. wikipedia.orgorganic-chemistry.org The choice of acid catalyst and reaction conditions can be crucial for the success of the rearrangement. wikipedia.org For a cyclic ketoxime like this compound, this rearrangement would result in the formation of a ring-expanded lactam.

Table 1: Common Reagents for Beckmann Rearrangement

| Reagent Category | Examples |

| Brønsted Acids | Sulfuric acid, Hydrochloric acid, Polyphosphoric acid |

| Lewis Acids | Aluminum chloride, Zinc chloride |

| Other Reagents | Thionyl chloride, Phosphorus pentachloride, Cyanuric chloride |

This table is generated based on general knowledge of the Beckmann rearrangement and is not specific to this compound.

Transformations Involving the 2,7-Dichlorofluorenone Core

The 2,7-dichloro-substituted fluorenone core of the molecule is relatively stable. However, the chlorine atoms can potentially undergo nucleophilic aromatic substitution reactions under harsh conditions, although the deactivating effect of the carbonyl group (and the oxime) would make such reactions challenging. The aromatic rings can also participate in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing chloro and oxime functionalities.

Radical Generation and Propagation from this compound Derivatives

The generation of radical species from this compound derivatives is a key aspect of their reactivity. The presence of the oxime moiety allows for the formation of highly reactive iminyl radicals through the cleavage of the nitrogen-oxygen (N-O) bond. This process can be induced by either light or heat, leading to subsequent chemical transformations.

The photochemical reactivity of oxime esters, including derivatives of fluorenone, provides a controlled method for generating radical species. Upon exposure to ultraviolet (UV) light, the weak N-O bond in the oxime ester moiety can undergo homolytic cleavage. nih.gov This process results in the formation of an iminyl radical and a carboxyl radical.

The general mechanism for the photochemical generation of radicals from a fluorenone oxime ester derivative can be depicted as follows:

Scheme 1: Photochemical Cleavage of a Fluorenone Oxime Ester

Where Ar represents the fluorenyl backbone.

Research on related compounds, such as oxime esters of 4,5-diazafluoren-9-one, has demonstrated that irradiation with UV light (e.g., 312 nm) effectively induces the cleavage of the N-O bond. nih.govnih.gov The resulting iminyl and carboxyl radicals are highly reactive and can participate in further reactions, such as hydrogen abstraction from other molecules. nih.gov The efficiency of this radical generation can be influenced by the specific substituents on the aroyl group of the oxime ester.

The formation of these radical species has been detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Table 1: Photochemical Radical Generation from Fluorenone Oxime Ester Derivatives

| Derivative | Irradiation Wavelength (nm) | Generated Radicals | Detection Method |

|---|

In addition to photochemical methods, radical species can also be generated from oxime derivatives through thermal processes. The application of heat can provide the necessary energy to induce the homolytic cleavage of the N-O bond, similar to the photochemical pathway.

While direct studies on the thermal decomposition of this compound are not extensively documented in the provided context, the principles of the Beckmann rearrangement offer insight into the thermal reactivity of oximes. The Beckmann rearrangement, which converts an oxime to an amide, is typically initiated by acid and heat. masterorganicchemistry.com This reaction proceeds through the formation of an intermediate where the oxygen of the oxime is converted into a good leaving group, followed by a rearrangement that involves the breaking of the N-O bond. masterorganicchemistry.com

Under certain conditions, particularly in the absence of a trapping agent or a protic solvent, the intermediates in such a process could potentially lead to radical formation. The stability of the resulting fluorenone-derived radical would be a key factor in such a pathway. Some fluorenone derivatives have been noted to decompose and form stable radicals. researchgate.net

The general pathway for thermally induced radical generation would be analogous to the photochemical route, with thermal energy (Δ) replacing UV light as the initiator:

Scheme 2: Thermally Induced Cleavage of a Fluorenone Oxime Derivative

The subsequent reactions of the generated iminyl and hydroxyl radicals would then propagate a reaction chain, leading to various transformation products.

Derivatization Strategies and Advanced Chemical Synthesis

Synthesis and Characterization of Oxime Ethers

The transformation of the hydroxyl group of the oxime into an ether linkage is a primary strategy to introduce a wide array of functional groups, thereby modulating the molecule's properties.

Etherification Methodologies and Structural Diversity

The synthesis of oxime ethers from 2,7-Dichlorofluoren-9-one oxime can be achieved through various etherification protocols. A common method involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to attack an electrophilic alkylating or arylating agent.

The choice of base and reaction conditions is crucial for efficient etherification. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (B128534) (Et₃N). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

A diverse range of substituents can be introduced at the oxygen atom of the oxime. For instance, reaction with alkyl halides (R-X, where X = Cl, Br, I) leads to the formation of O-alkyl oxime ethers. Similarly, activated aryl halides or other electrophilic aromatic systems can be employed to synthesize O-aryl oxime ethers. The structural diversity of these ethers is vast, allowing for the fine-tuning of steric and electronic properties.

Reactivity of this compound Ethers in Organic Synthesis

Oxime ethers of 2,7-Dichlorofluoren-9-one are versatile precursors in organic synthesis. rsc.org The reactivity of these ethers can be modulated by the nature of the O-substituent. This has been exploited in both thermal and photochemical transformations. nsf.gov For example, oxime ethers can undergo N-O bond fragmentation upon activation by single electron transfer (SET) or hydrogen atom transfer (HAT). nsf.gov This fragmentation can generate iminyl radicals, which are valuable intermediates for the construction of nitrogen-containing compounds. nsf.gov

Furthermore, the fluorene (B118485) core with its electron-withdrawing chlorine substituents can influence the reactivity of the oxime ether moiety, potentially leading to unique chemical transformations not observed in simpler oxime ether systems.

Functionalization at the Oxime Nitrogen and Oxygen Atoms

Beyond simple etherification, both the nitrogen and oxygen atoms of the oxime group in this compound offer opportunities for functionalization. Oxime derivatives are known to contain weak N-O bonds that can undergo homolytic scission under thermal or photochemical conditions, leading to the formation of nitrogen- and oxygen-centered radicals. researchgate.net This reactivity opens avenues for various radical-mediated transformations.

The dual nucleophilic character of the oxime group can also be harnessed for the synthesis of more complex structures. nsf.gov For instance, reactions with bifunctional electrophiles could lead to the formation of heterocyclic rings incorporating the N-O unit.

Covalent Modification of the Fluorenone Scaffold for Extended Architectures

The fluorenone backbone of this compound provides a rigid and planar scaffold that can be further modified to create extended molecular architectures. Covalent modification strategies can be employed to attach other molecular entities to the fluorene ring system. While the chlorine atoms at the 2 and 7 positions are relatively unreactive towards nucleophilic aromatic substitution, they can be activated or replaced under specific conditions, such as transition-metal-catalyzed cross-coupling reactions.

These modifications can lead to the synthesis of larger, conjugated systems with potential applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The combination of a functionalized fluorene core with a reactive oxime moiety presents a powerful platform for the design of multifunctional molecules.

Regioselective and Stereoselective Derivatization Approaches

The geometry of the oxime group in this compound can exist as two stereoisomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the fluorene ring. The separation and selective synthesis of these isomers are important for applications where specific stereochemistry is required.

Regioselective derivatization of the fluorene ring system is also a key consideration. While the chlorine atoms are located at the 2 and 7 positions, other positions on the aromatic rings could potentially be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. Achieving high regioselectivity in these reactions is crucial for the synthesis of well-defined molecular structures.

Coordination Chemistry and Metal Complexation

Ligand Behavior of 2,7-Dichlorofluoren-9-one Oxime

The behavior of this compound as a ligand is predicated on the coordination properties of the oxime group and the influence of the dichlorofluorenyl moiety.

Oxime ligands can coordinate to metal centers in several ways. at.uawikipedia.org As a monodentate ligand , this compound would likely coordinate through the nitrogen atom of the oxime group, which possesses a lone pair of electrons. nsf.gov This is a common coordination mode for simple oximes.

It is also conceivable for the ligand to exhibit bidentate coordination . This could occur through the nitrogen and oxygen atoms of the oxime group, forming a stable five-membered chelate ring with the metal center. This mode of coordination is often observed in oximato complexes, where the hydroxyl proton of the oxime is lost upon complexation. nih.gov

While less common for simple oximes, the possibility of multidentate coordination cannot be entirely ruled out, potentially involving the aromatic system of the fluorene (B118485) ring in π-stacking interactions, though direct covalent bonding is less likely. Bridging coordination, where the oxime group links two or more metal centers, is also a known feature of oxime chemistry and could be possible for this ligand. nih.gov

The electronic properties of this compound are significantly influenced by the two chlorine atoms attached to the fluorene ring. As electron-withdrawing groups, the chlorine atoms would decrease the electron density on the aromatic system and, to a lesser extent, on the oxime functional group. This could affect the ligand's donor strength, potentially making it a weaker σ-donor compared to unsubstituted fluorenone oxime.

From a steric perspective, the large, planar fluorenyl group presents considerable bulk. This steric hindrance would play a crucial role in determining the number of ligands that can coordinate to a metal center and the resulting coordination geometry. The rigidity of the fluorene backbone would also limit the flexibility of the ligand upon coordination.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for oxime complexes. acs.org This typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in isolating the desired products.

Oxime ligands are known to form stable complexes with a wide variety of transition metals , including those from the first row (e.g., Fe, Co, Ni, Cu, Zn) and heavier transition metals. nih.govnih.gov The formation of such complexes is driven by the interaction between the metal d-orbitals and the ligand's donor atoms. Given the known affinity of oximes for these metals, it is highly probable that this compound could form complexes with many transition elements.

Complexation with main group elements is also a possibility, although generally less common than with transition metals. The Lewis acidity of the main group element and the nature of the solvent would be key factors in the successful synthesis of such complexes.

Without experimental data, the coordination geometries and bond topologies of any potential complexes can only be hypothesized. Based on the steric bulk of the ligand, it is likely that complexes with a lower coordination number would be favored. For example, with a tetrahedral or square planar metal center, one might expect to form complexes with one or two ligands. In octahedral complexes, the remaining coordination sites would likely be occupied by solvent molecules or other smaller co-ligands.

Spectroscopic Signatures of Metal-Oxime Interactions

The formation of a metal complex with this compound would be expected to produce noticeable changes in its spectroscopic properties. These changes provide valuable insight into the nature of the metal-ligand bond.

Infrared (IR) spectroscopy is a powerful tool for studying oxime complexes. The stretching vibration of the C=N bond in the free ligand would be expected to shift upon coordination to a metal center. A shift to higher or lower frequency would indicate the involvement of the nitrogen atom in bonding. Similarly, changes in the N-O and O-H stretching frequencies would provide evidence of coordination through the oxygen atom or deprotonation of the oxime group.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, would also be informative. The chemical shifts of the protons and carbon atoms in the vicinity of the oxime group would be expected to change upon complexation due to the influence of the metal center.

UV-Visible (UV-Vis) spectroscopy could reveal the electronic transitions within the complex. Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), might appear in the visible region of the spectrum, often resulting in colored complexes. The position and intensity of these bands would depend on the nature of the metal and the ligand. nih.gov

In-depth Analysis of Coordination Compound Properties Remains Elusive

Despite extensive research, detailed experimental data on the magnetic and electronic properties of coordination compounds involving this compound is not publicly available. As a result, a comprehensive discussion supported by specific research findings and data tables on this particular subject cannot be provided at this time.

While the broader field of coordination chemistry involving oxime ligands is well-documented, specific studies focusing on the magnetic and electronic characteristics of metal complexes with this compound have not been identified in a thorough review of scientific literature. General principles of magnetochemistry and the electronic spectroscopy of transition metal complexes are established; however, their direct application and the specific outcomes for this ligand remain uninvestigated or unpublished.

The study of the magnetic properties of coordination compounds, typically determined through techniques like Guoy balance measurements or SQUID magnetometry, provides valuable insight into the number of unpaired electrons and the geometry of the metal center. Similarly, electronic properties, often investigated using UV-Vis and other spectroscopic methods, reveal information about the electronic transitions within the complex and the nature of the metal-ligand bonding. The absence of such empirical data for this compound complexes prevents a detailed analysis of their behavior.

Research on other related fluorenone derivatives and various oxime-containing ligands has demonstrated a rich and diverse coordination chemistry. These studies often reveal interesting magnetic behaviors, including paramagnetism, diamagnetism, and occasionally more complex magnetic phenomena, as well as a range of electronic spectra indicative of their molecular structure and bonding. However, these findings cannot be directly extrapolated to predict the specific properties of this compound complexes.

Further experimental research, including the synthesis and characterization of transition metal complexes with this compound, is necessary to elucidate their magnetic and electronic properties. Such studies would contribute valuable data to the field of coordination chemistry and provide a basis for the kind of detailed analysis requested.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.

High-Resolution NMR for Connectivity and Stereochemistry

High-resolution ¹H and ¹³C NMR spectra would provide the initial and most crucial data for the structural confirmation of 2,7-Dichlorofluoren-9-one oxime.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the aromatic region would display a set of coupled signals. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the oxime group. The hydroxyl proton of the oxime group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would show signals for the six aromatic CH carbons, the six carbons of the fluorene (B118485) backbone bearing substituents (including the two chlorinated carbons and the four bridgehead carbons), and the C=N carbon of the oxime. The chemical shift of the C9 carbon (the carbon of the C=NOH group) would be particularly diagnostic.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1, H8 | 7.50 - 7.80 | - |

| H3, H6 | 7.30 - 7.50 | - |

| H4, H5 | 7.60 - 7.90 | - |

| OH | 8.00 - 10.00 (broad s) | - |

| C1, C8 | - | 120.0 - 125.0 |

| C2, C7 | - | 130.0 - 135.0 |

| C3, C6 | - | 122.0 - 128.0 |

| C4, C5 | - | 128.0 - 132.0 |

| C4a, C4b | - | 138.0 - 142.0 |

| C8a, C9a | - | 135.0 - 140.0 |

| C9 | - | 150.0 - 155.0 |

Note: These are predicted values and would require experimental verification.

2D NMR Techniques for Complex Structural Assignments

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of key functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the oxime. A characteristic C=N stretching vibration should appear around 1640-1680 cm⁻¹. The spectrum would also feature absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1450-1600 cm⁻¹), as well as a strong absorption for the C-Cl stretching in the lower frequency region (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. The C=N stretch would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (oxime) | 3200-3500 (broad) | Weak or not observed |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=N stretch (oxime) | 1640-1680 | 1640-1680 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| N-O stretch | 930-960 | 930-960 |

| C-Cl stretch | 600-800 | 600-800 |

Note: These are typical frequency ranges and can vary based on the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 would be observed in an approximate ratio of 9:6:1.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as OH, NOH, or Cl. The analysis of these fragment ions would provide further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation.

The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would exhibit absorption bands corresponding to π → π* transitions of the conjugated fluorene system. The presence of the chlorine atoms and the oxime group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluorenone molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. Such calculations would be foundational for understanding the characteristics of 2,7-dichlorofluoren-9-one oxime.

Prediction of Molecular Geometry and Electronic Structure

Molecular Geometry: DFT calculations could predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape. A data table showcasing these predicted values for the fluorene (B118485) core, the oxime group, and the chloro-substituents would be presented here.

Electronic Structure: Analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, including charge distribution and electrostatic potential maps. This would help in identifying electron-rich and electron-poor regions, which are key to its reactivity.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals would be calculated and presented. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Reactivity Indices: Global reactivity descriptors such as electronegativity, chemical hardness, and global softness, derived from the HOMO and LUMO energies, would be calculated to provide a quantitative measure of the molecule's reactivity.

Computational Modeling of Tautomeric and Conformational States

The oxime group can exist in different tautomeric and conformational forms, which can significantly influence the molecule's properties and behavior.

Energy Profiles and Transition State Analysis for Isomerization

Tautomers and Conformers: Computational models could identify the possible tautomers (e.g., nitroso-isomers) and conformers (e.g., E/Z isomers of the oxime) of this compound.

Energy Profiles: By calculating the relative energies of these different forms, the most stable structures could be determined. Transition state analysis would provide the energy barriers for isomerization between them, offering insights into their interconversion dynamics.

Solvent Effects on Tautomeric Equilibria

The polarity of the solvent can influence the equilibrium between different tautomers. Computational models incorporating solvent effects (e.g., using a Polarizable Continuum Model) would be employed to predict how the tautomeric equilibrium shifts in different solvent environments.

Reaction Pathway Analysis and Mechanistic Simulations

Computational methods can be used to simulate chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. This analysis would provide valuable information on the step-by-step process of these transformations at a molecular level.

While the framework for a thorough theoretical and computational investigation of this compound is well-defined, the specific data required to populate such an analysis is currently absent from the available scientific literature. Future computational studies are encouraged to explore the properties of this compound, which would provide valuable data for chemists and material scientists.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Comparative Validation

While specific computational studies predicting the complete spectroscopic parameters for this compound are not readily found in published literature, the methodologies for such predictions are well-established. These theoretical calculations are invaluable for validating experimental findings and aiding in the interpretation of complex spectra.

The primary approach for predicting spectroscopic parameters is through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically involve optimizing the molecular geometry to find its lowest energy conformation. Following geometry optimization, the same level of theory and basis set would be used to calculate various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The accuracy of these predictions allows for the assignment of ambiguous peaks in experimental spectra and can help to confirm the substitution pattern on the fluorene core.

Infrared (IR) Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. These calculations can predict the characteristic vibrational modes, such as the C=N stretching of the oxime group, the N-O-H bending, and the vibrations associated with the dichlorinated aromatic rings.

Hypothetical Predicted Spectroscopic Data:

The following tables illustrate the kind of data that would be generated from a computational study of this compound. It is important to note that this data is for illustrative purposes only and is not derived from published research on this specific molecule.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=NOH | 155.8 |

| C-Cl | 132.5 |

| Aromatic C-H | 121.0 - 130.0 |

| Quaternary Aromatic C | 135.0 - 145.0 |

Table 2: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3300-3100 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=N Stretch | ~1650 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-Cl Stretch | 850-550 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape, flexibility, and intermolecular interactions of this compound over time.

For a relatively rigid molecule like this compound, the fluorene ring system is expected to be largely planar. However, MD simulations can explore subtle conformational changes, such as slight puckering of the five-membered ring and the rotational dynamics of the oxime group around the C=N bond. The presence of the two chlorine atoms can influence the molecule's interaction with its environment and its crystal packing, which can also be investigated using MD simulations of the bulk phase.

A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent to mimic experimental conditions. The forces between the atoms are described by a force field, which is a set of empirical energy functions. The simulation then proceeds in a series of small time steps, tracking the positions and velocities of all atoms.

Analysis of the MD trajectory can reveal:

Conformational Preferences: By analyzing the distribution of dihedral angles, particularly those involving the oxime group, the most stable conformations and the energy barriers between them can be identified.

Vibrational Motions: The simulations can provide insight into the low-frequency vibrational modes of the molecule, which can be difficult to access experimentally.

Solvation Structure: If a solvent is included, the simulations can show how solvent molecules arrange themselves around the solute, providing information about hydrogen bonding and other intermolecular interactions.

While specific MD simulation studies on this compound are not currently available in the literature, the techniques are well-suited to provide a deeper understanding of its dynamic behavior and how its structure influences its properties.

Emerging Applications in Chemical Science and Technology

Catalytic Applications in Homogeneous and Heterogeneous Systems

The presence of a nitrogen-containing oxime functional group on the fluorene (B118485) scaffold suggests the potential for 2,7-Dichlorofluoren-9-one oxime to serve as a precursor to ligands for metal catalysis. The lone pair of electrons on the nitrogen atom and the potential for N-O bond cleavage offer various coordination modes to a metal center. at.ua

Design of this compound-Derived Ligands for Metal Catalysis

The design of ligands derived from this compound for metal catalysis is an area of significant potential. The core structure can be modified to create mono- or multidentate ligands suitable for various catalytic reactions. researchgate.net The nitrogen atom of the oxime group can act as a coordination site. Furthermore, the introduction of other donor groups onto the fluorene backbone would allow for the synthesis of bidentate or pincer-type ligands, which are known to form stable and catalytically active metal complexes. at.uaresearchgate.net

The electronic properties of the fluorene ring, influenced by the two chlorine atoms, would play a crucial role in modulating the catalytic activity of the corresponding metal complex. The electron-withdrawing nature of the chlorine atoms can influence the electron density at the metal center, thereby affecting its reactivity and selectivity in catalytic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can significantly impact the efficiency of oxidative addition and reductive elimination steps. nih.gov

One potential design strategy involves the synthesis of phosphino-oxime ligands from this compound. Such ligands, when complexed with transition metals like ruthenium, have shown catalytic activity in reactions such as the rearrangement of aldoximes to primary amides and the α-alkylation of ketones. rsc.org

Investigation of Catalytic Activity and Selectivity in Organic Transformations

While specific studies on the catalytic activity of this compound-derived complexes are not yet prevalent in the literature, the known reactivity of related systems allows for informed predictions. Metal complexes incorporating oxime-based ligands have demonstrated utility in a range of organic transformations. researchgate.net

Palladacycles formed from aryl and aliphatic oximes have been successfully employed as catalysts in various cross-coupling reactions, including Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira couplings. researchgate.net It is conceivable that palladium complexes of this compound could exhibit similar catalytic prowess, potentially with modified selectivity due to the electronic influence of the chloro-substituents.

Furthermore, the field of ring-closing metathesis (RCM) presents another avenue for the application of such catalysts. wikipedia.org Ruthenium catalysts are central to RCM, a powerful technique for synthesizing cyclic compounds, including those of pharmaceutical interest. nih.govdrughunter.com The development of novel ligands is crucial for enhancing the stability and selectivity of these catalysts. The structural rigidity of the fluorene backbone in a this compound-derived ligand could impart specific stereochemical control in RCM reactions.

The following table summarizes potential catalytic applications for metal complexes derived from this compound, based on the known reactivity of analogous systems.

| Catalytic Reaction | Potential Metal Center | Rationale |

| Mizoroki-Heck Reaction | Palladium | Oxime palladacycles are known to be effective catalysts for this reaction. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium | Similar to the Heck reaction, oxime-based palladium catalysts have shown high efficiency. researchgate.net |

| Sonogashira Coupling | Palladium, Copper | A fundamental C-C bond-forming reaction where ligand design is crucial for catalyst performance. |

| Ring-Closing Metathesis | Ruthenium | The design of new ligands can improve the performance of Grubbs-type catalysts. wikipedia.orgnih.gov |

| Aldoxime to Amide Rearrangement | Ruthenium | Phosphino-oxime ruthenium complexes have demonstrated activity in this transformation. rsc.org |

Materials Science and Supramolecular Chemistry

The unique chemical architecture of this compound also makes it a promising building block for the construction of advanced materials and functional supramolecular systems.

Incorporation into Dynamic Covalent Networks via Oxime Metathesis

Dynamic covalent chemistry (DCC) has emerged as a powerful tool for creating adaptable and self-healing materials. rsc.orgnih.gov Oxime chemistry, in particular, offers a versatile platform for the construction of covalent adaptable networks (CANs) due to the reversible nature of the oxime linkage. nih.govresearchgate.netrsc.org Oxime metathesis, an exchange reaction between oxime molecules, can be catalyzed by acid and is influenced by the electronic nature of the substituents on the aromatic rings. publons.comresearchgate.net

Recent studies have shown that the kinetics of oxime metathesis are significantly affected by the presence of electron-donating or electron-withdrawing groups on the participating aryl oximes. publons.comresearchgate.netrsc.org The presence of the two electron-withdrawing chlorine atoms on the fluorene ring of this compound is expected to influence the equilibrium and rate of metathesis reactions. This tunability is crucial for designing CANs with specific reprocessing and self-healing properties. mdpi.com By incorporating this compound as a cross-linker in a polymer network, it may be possible to create materials whose dynamic properties can be precisely controlled. researchgate.netrsc.org

The table below illustrates the effect of substituent electronics on the kinetics of oxime metathesis, providing a basis for predicting the behavior of this compound in such systems.

| Reactant Pair | Electronic Nature | Reaction Rate | Reference |

| EDG-EWG | Electron Donating - Electron Withdrawing | Fast | researchgate.net |

| EDG-Neutral | Electron Donating - Neutral | Moderate | researchgate.net |

| EWG-EWG | Electron Withdrawing - Electron Withdrawing | Slow | rsc.org |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Development as Fluorescent Probes and Chemosensors for Small Molecules

Fluorene and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemosensors for detecting various analytes, including metal ions. rsc.orgacs.orgmdpi.com The fluorescence of these compounds is highly sensitive to their chemical environment and can be modulated by the introduction of specific binding sites and substituents. nih.govacs.org

The 2,7-disubstituted fluorene core is a common motif in fluorescent probes. nih.govresearchgate.net The introduction of chlorine atoms at these positions, as in this compound, will influence the photophysical properties of the molecule. nih.gov While the oxime group itself may not be the primary fluorophore, it can serve as a versatile handle for introducing a receptor unit for a target analyte. The binding of an analyte to this receptor can induce a conformational change or an electronic perturbation that results in a detectable change in the fluorescence of the fluorene core, through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org

For example, a chelating group selective for a particular metal ion could be attached to the oxime nitrogen. Upon coordination with the metal ion, the fluorescence of the fluorene moiety could be either quenched or enhanced, providing a measurable signal for the detection of the ion. rsc.orgnih.gov The design of such chemosensors requires a careful balance of the photophysical properties of the fluorophore and the binding affinity and selectivity of the receptor.

| Analyte | Potential Sensing Mechanism | Rationale |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Fluorescence Quenching/Enhancement | The fluorene core is a known fluorophore, and the oxime group can be functionalized with a chelating agent. nih.govrsc.orgacs.org |

| Anions | Hydrogen Bonding Interactions | The oxime proton can potentially interact with anions, leading to a change in fluorescence. |

| Reactive Oxygen Species (ROS) | Oxidation of the Fluorene Moiety | Analogy to dichlorodihydrofluorescein (DCFH), where oxidation leads to a fluorescent product. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-Dichlorofluoren-9-one oxime, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves the oximation of 2,7-dichlorofluoren-9-one using hydroxylamine hydrochloride under acidic or basic conditions. To optimize yields, control reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 ketone:hydroxylamine). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxime .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm the presence of the oxime group (N–OH resonance at ~8–10 ppm in DMSO-d₆) and chlorine substituents.

- FT-IR : Identify characteristic C=N and O–H stretches (~1600 cm⁻¹ and ~3200 cm⁻¹, respectively).

- HPLC/MS : Assess purity and detect byproducts. Cross-reference spectral data with NIST databases for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Control : Avoid inhalation/contact; if exposed, flush skin/eyes with water for 15+ minutes and seek medical attention .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO/LUMO energies, to predict sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) and transition-state analysis (IRC) elucidate reaction pathways. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Combine XRD (for crystal structure), NMR (solution-state conformation), and computational geometry optimization to reconcile discrepancies.

- Dynamic Effects : Investigate tautomerism or solvent-induced shifts using variable-temperature NMR .

Q. How does the oxime functional group influence the photophysical properties of this compound in material science applications?

- Methodological Answer : Conduct UV-Vis and fluorescence spectroscopy to assess absorption/emission profiles. Compare with the parent ketone to isolate the oxime’s impact. Computational TD-DFT can correlate experimental spectra with electronic transitions. Explore applications in organic semiconductors or sensors by doping into polymer matrices .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.